molecular formula C11H7F17O B155966 3-(Perfluorooctyl)propanol CAS No. 1651-41-8

3-(Perfluorooctyl)propanol

Cat. No. B155966
CAS RN: 1651-41-8
M. Wt: 478.14 g/mol
InChI Key: FQTWAKFTSLUFFS-UHFFFAOYSA-N
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Description

3-(Perfluorooctyl)propanol is a chemical compound with the CAS Number: 1651-41-8 and Linear Formula: C11H7F17O . It has a molecular weight of 478.15 .


Synthesis Analysis

The synthesis of 3-(Perfluorooctyl)propanol involves a multi-step reaction . The first step involves the addition of the olefin propylene to perfluorooctyl iodide to yield the corresponding iodo-adduct perfluorooctyl propyl iodide . The second step involves the hydrolysis of the adduct reacted with water and dimethylformamide to yield the final product .


Molecular Structure Analysis

The molecular structure of 3-(Perfluorooctyl)propanol is represented by the formula C11H7F17O . The InChI Code for the compound is 1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 .


Chemical Reactions Analysis

3-(Perfluorooctyl)propanol is used in the preparation of fluoroalkyl vinyl ether by the reaction of fluorinated alcohol with divinyl ether and/or trivinyl ether .


Physical And Chemical Properties Analysis

3-(Perfluorooctyl)propanol has a melting point of 42 °C and a boiling point of 106 °C . It has a predicted density of 1.590±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a solid at room temperature .

Scientific Research Applications

Vapor Pressure and Adsorption Capacity

A study investigated the fundamental properties of highly fluorinated compounds, including 3-(perfluorooctyl)propanol. The research focused on measuring ambient temperature vapor pressure and adsorption capacities on activated carbon, providing insights into how these chemicals behave in the environment and their removal methods (Schindler et al., 2013).

Building Blocks for Fluorous Chemistry

3-(Perfluoroalkyl)propanols, including 3-(perfluorooctyl)propanol, have been identified as valuable building blocks in fluorous chemistry. They are obtained in high yields and purity, demonstrating their significance in chemical syntheses and industrial applications (Rábai et al., 2007).

Mineralization and Defluoridation in Wastewater Treatment

Research on 2,2,3,3-tetrafluoro-1-propanol, a related compound, highlights its use in CD-R and DVD-R fabrication. The study developed a novel reactor system combining photooxidation and adsorption processes for efficient mineralization and defluoridation of wastewater containing this compound (Shih et al., 2013).

Surface Modification in UV-Curable Systems

A study explored the use of fluorinated monomers, including 3-(perfluorooctyl)-1,2-propenoxide (a derivative of 3-(perfluorooctyl)propanol), as modifying additives in UV-curable systems. These monomers altered surface properties of coatings, contributing to advancements in materials science (Sangermano et al., 2003).

Photodegradation Studies

Research on the photodegradation of perfluorooctane sulfonate in water and alkaline 2-propanol solutions provided insights into the degradation pathways of fluorinated compounds. This is crucial for understanding the environmental impact and breakdown mechanisms of such chemicals (Yamamoto et al., 2007).

Electrophilic Trifluoromethylthio-Iodine(III) Reagent Synthesis

A 2020 study reported the synthesis of a novel electrophilic reagent using a solvent, 1,1,1,3,3,3-hexafluoro-2-propanol, which is structurally similar to 3-(perfluorooctyl)propanol. This research contributes to the development of new reagents in organic synthesis (Yang et al., 2020).

Safety And Hazards

3-(Perfluorooctyl)propanol is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTWAKFTSLUFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F17O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379991
Record name 3-(Perfluorooctyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Perfluorooctyl)propanol

CAS RN

1651-41-8
Record name 3-(Perfluorooctyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
F Laffineur, J Delhalle, S Guittard, S Geribaldi… - Colloids and Surfaces A …, 2002 - Elsevier
… 3-perfluorooctyl-propanethiol has been prepared at Nice University using 3-perfluorooctyl-propanoic acid as starting material converted into 3-perfluorooctyl-propanol and then into the …
Number of citations: 56 www.sciencedirect.com
J Rábai, D Szabó, EK Borbás, I Kövesi, I Kövesdi… - Journal of fluorine …, 2002 - Elsevier
… We noticed that the Mitsunobu reaction [48] can be applied for the effective synthesis of ethers if 3-perfluorooctyl-propanol (2eb) is used as the alcohol component (R 2 OH), while the …
Number of citations: 49 www.sciencedirect.com
MJ Lin, W Zhang, CM Sun - Journal of Combinatorial Chemistry, 2007 - ACS Publications
The fluorous traceless synthesis of substituted indole alkaloids is carried out first by attaching the 3-(perfluorooctyl)propanol with Boc protected l-tryptophan. The reaction of …
Number of citations: 19 pubs.acs.org
SK Mamidyala, KS Ko, FA Jaipuri, G Park… - Journal of fluorine …, 2006 - Elsevier
A surface patterning method based on noncovalent immobilization of fluorous-tagged sugars on fluorous-derivatized glass slides allows the facile fabrication of carbohydrate …
Number of citations: 96 www.sciencedirect.com
Z Mekhalif, L Massi, F Guittard, S Geribaldi, J Delhalle - Thin Solid Films, 2002 - Elsevier
… , 17717.0250), 3-perfluorooctyl-propanethiol has been prepared at Nice University using 3-perfluorooctyl-propanoic acid 1 as starting material converted into 3-perfluorooctyl-propanol …
Number of citations: 50 www.sciencedirect.com
S Fustero, AG Sancho, G Chiva… - The Journal of …, 2006 - ACS Publications
Starting with a fluorous analogue of 2-(trimethylsilyl)ethanol, we have designed an easy method for preparing a new fluorous tag ( F TMSE) for the protection of carboxylic acids. …
Number of citations: 48 pubs.acs.org
S Malfait, S Gerard, R Plantier-Royon, G Mignani… - Journal of Fluorine …, 2011 - Elsevier
… , the need of a higher excess of alcohol for only a 40% yield, mainly due to the difficulties in the separation of the desired compound 5 and the excess of 3-perfluorooctyl propanol. In …
Number of citations: 3 www.sciencedirect.com
WM Henderson, MA Smith - Toxicological sciences, 2007 - academic.oup.com
8-2 Fluorotelomer alcohol (FTOH) and its metabolites, perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), are developmental toxicants but metabolism and distribution …
Number of citations: 79 academic.oup.com
MJ Strynar, AB Lindstrom - Environmental science & technology, 2008 - ACS Publications
The perfluoroalkyl acids (PFAAs), including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have come under increasing scrutiny due to their persistence, global …
Number of citations: 250 pubs.acs.org
T Nagashima, W Zhang - Journal of Combinatorial Chemistry, 2004 - ACS Publications
Parallel synthesis of an N-alkylated dihydropteridinone library has been accomplished in five steps starting from two displacement reactions of 4,6-dichloro-5-nitropyrimidine, first with …
Number of citations: 40 pubs.acs.org

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